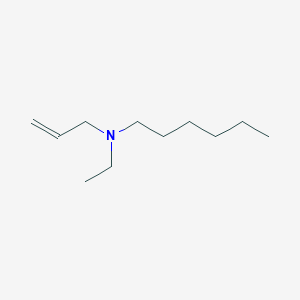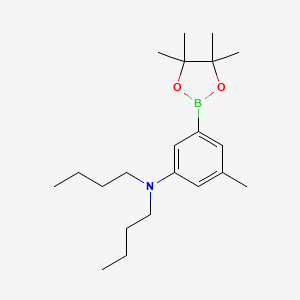![molecular formula C8H11NO4 B14186079 Ethyl [(2-oxo-3,4-dihydro-2H-pyrrol-5-yl)oxy]acetate CAS No. 886215-87-8](/img/structure/B14186079.png)
Ethyl [(2-oxo-3,4-dihydro-2H-pyrrol-5-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl [(2-oxo-3,4-dihydro-2H-pyrrol-5-yl)oxy]acetate is a chemical compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a pyrrole ring, which is a five-membered heterocyclic structure containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [(2-oxo-3,4-dihydro-2H-pyrrol-5-yl)oxy]acetate typically involves the reaction of ethyl acetoacetate with an appropriate amine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the pyrrole ring. Common reagents used in this synthesis include ethyl acetoacetate, amines, and catalysts such as acids or bases .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The
Properties
CAS No. |
886215-87-8 |
|---|---|
Molecular Formula |
C8H11NO4 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
ethyl 2-[(5-oxo-3,4-dihydropyrrol-2-yl)oxy]acetate |
InChI |
InChI=1S/C8H11NO4/c1-2-12-8(11)5-13-7-4-3-6(10)9-7/h2-5H2,1H3 |
InChI Key |
WVWVUHLUKFPZPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=NC(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[2-(2,4-Dichlorophenoxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14186005.png)



![(3Z)-5-Ethynyl-3-{[3-(phenylethynyl)phenyl]imino}-2-benzofuran-1(3H)-one](/img/structure/B14186022.png)


![3,5-Dichloro-n-[(4-fluoro-1-propylpiperidin-4-yl)methyl]benzamide](/img/structure/B14186047.png)




![1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186099.png)

